
3-Amino-4-(tert-butoxy)-4-oxobutanoic acid
Overview
Description
3-Amino-4-(tert-butoxy)-4-oxobutanoic acid is a chiral aspartic acid derivative characterized by a tert-butoxy ester and an amino group at the β-position. Its (S)-enantiomer, (S)-3-amino-4-(tert-butoxy)-4-oxobutanoic acid hydrochloride (molecular formula: C₈H₁₆ClNO₄; molecular weight: 225.67 g/mol), is widely used in peptide synthesis due to its stereochemical specificity and protective group compatibility . The tert-butoxy group enhances solubility in organic solvents and stabilizes the compound during solid-phase synthesis . This compound’s structural features make it a versatile intermediate in pharmaceuticals, particularly for macrocyclic peptidomimetics and prodrugs .
Preparation Methods
Structural Characteristics and Properties
Chemical Structure and Properties
The compound features a chiral center at the α-carbon, resulting in two possible stereoisomers. The (S)-isomer, derived from L-aspartic acid, is the most commonly utilized form in biological applications and is designated as (S)-3-amino-4-(tert-butoxy)-4-oxobutanoic acid. This molecule contains three key functional groups: a primary amine, a carboxylic acid, and a tert-butyl ester, each contributing to its chemical reactivity and utility in synthetic applications.
Table 1: Physical and Chemical Properties of 3-Amino-4-(tert-butoxy)-4-oxobutanoic acid
Synthetic Routes from L-Aspartic Acid
Multi-Step Synthesis via Anhydride Formation
A well-documented approach for preparing this compound involves a multi-step synthesis starting from L-aspartic acid. This method, detailed in Chinese Patent CN113292456A, allows for the stereoselective synthesis of the (S)-enantiomer.
Procedure and Reaction Scheme
The synthesis comprises four distinct steps:
- Formation of L-aspartic acid internal anhydride hydrochloride through phosphorus trichloride dehydration
- Alcoholysis reaction with ethanol to obtain L-aspartic acid ethyl ester hydrochloride
- Ester exchange reaction with tert-butyl acetate to produce L-aspartic acid-1-ethyl ester-4-tert-butyl ester
- Selective hydrolysis of the ethyl ester to yield L-aspartic acid-4-tert-butyl ester (target compound)
Table 2: Reagent Quantities and Reaction Conditions for Multi-Step Synthesis
Detailed Procedure for Anhydride Formation and Alcoholysis
For the preparation of L-aspartic acid ethyl ester hydrochloride:
- L-aspartic acid is added to a suitable reaction vessel and cooled to -5°C.
- Phosphorus trichloride (1.05-1.2 molar equivalents) is added dropwise while maintaining the temperature between -5 to 5°C.
- The reaction mixture is stirred for 6 hours at this temperature, then allowed to warm to 0-10°C for an additional 8-10 hours.
- Completion of the reaction is monitored by thin-layer chromatography until less than 5% of aspartic acid remains.
- The reaction mixture is diluted with absolute ethanol and stirred vigorously.
- Triethylamine is added slowly to adjust the pH to 6-7, and the mixture is stirred for 2 hours at controlled temperature.
- The solid product is collected by centrifugal filtration and crystallized from 95% ethanol/water (1:1, v/v) at 70-75°C.
- After cooling to 4-8°C, the crystallized product is collected, filtered, and dried at 50-60°C for 24 hours.
This procedure typically yields the L-aspartic acid ethyl ester hydrochloride with an HPLC purity of 98.3%.
Ester Exchange Reaction
The preparation of L-aspartic acid-1-ethyl ester-4-tert-butyl ester involves:
- Adding tert-butyl acetate (5-7 times the mass of L-aspartic acid-1-ethyl ester hydrochloride) to a reaction vessel and cooling to -5°C.
- Adding L-aspartic acid-1-ethyl ester hydrochloride while maintaining stirring.
- Slowly adding perchloric acid (1.1-1.3 molar equivalents) while keeping the temperature below 0°C.
- Allowing the reaction to proceed at 10-15°C for 20-40 hours until TLC shows less than 15% starting material remaining.
- Cooling the reaction mixture to 0-5°C and washing with 0.5N hydrochloric acid.
- Extracting the product with ethyl acetate and adjusting the pH to approximately 7.5 using solid sodium bicarbonate.
- Washing the organic layer with 10% saline solution and drying over anhydrous sodium sulfate.
- Filtering, concentrating under reduced pressure, and cooling to obtain the product as an oily substance.
This procedure has been reported to produce L-aspartic acid-1-ethyl ester-4-tert-butyl ester in good yield.
Alternative Synthetic Approaches
Synthesis via Succinic Anhydride Derivative
Another approach involves using succinic anhydride as a starting material to produce 4-(tert-butoxy)-4-oxobutanoic acid, which could potentially be converted to the target compound through subsequent amination.
Preparation of 4-(tert-butoxy)-4-oxobutanoic acid
The procedure for synthesizing this key intermediate involves:
- Dissolving succinic anhydride (50.0 mmol), N-hydroxysuccinimide (15.0 mmol), and 4-dimethylaminopyridine (5.0 mmol) in toluene (25 mL).
- Adding tert-butanol (62.5 mmol) and triethylamine (15 mmol) sequentially.
- Refluxing the mixture for 16 hours.
- After cooling to room temperature, pouring the solution into ethyl acetate and washing with 10% citric acid solution and brine.
- Drying the organic layer over magnesium sulfate, filtering, and concentrating.
- Purifying by column chromatography using dichloromethane as the eluent.
This method yields 4-(tert-butoxy)-4-oxobutanoic acid as a white solid with 42% yield.
Table 3: Spectroscopic Data for 4-(tert-butoxy)-4-oxobutanoic acid
Methods for Selective tert-Butyl Ester Manipulation
Understanding methods for selective deprotection and manipulation of tert-butyl esters is crucial for the synthesis and modification of this compound.
FeCl₃-Mediated Deprotection
A mild method for the selective removal of tert-butyl ester groups employs iron(III) chloride as a Lewis acid catalyst:
- A solution of tert-butyl ester compound (1 mmol) in dichloromethane (2 mL) is treated with FeCl₃ (1.5 equiv).
- The mixture is stirred at room temperature for 1 hour.
- After reaction completion (monitored by TLC), the solution is diluted with water and extracted with dichloromethane.
- The organic layer is concentrated and purified by column chromatography using ethyl acetate-hexane mixtures.
This method operates through a mechanism where Fe(III) coordinates with the oxygen atoms of the tert-butyl ester group, weakening the carbon-oxygen bond and facilitating cleavage to form isobutene and the corresponding carboxylic acid.
Critical Parameters in Synthesis
Temperature Control
Temperature regulation is critical for several steps in the synthesis:
- During anhydride formation, maintaining -5 to 5°C initially, followed by 0 to 10°C, is essential for controlled reaction progression and minimizing side products.
- The ester exchange reaction requires precise temperature control, starting at -5°C for reagent addition and maintaining 10-15°C for the prolonged reaction period.
- Crystallization steps typically require specific temperature ranges, such as 70-75°C for dissolution followed by cooling to 4-8°C for crystal formation.
pH Regulation
pH control significantly influences reaction outcomes:
- After anhydride formation and alcoholysis, adjusting to pH 6-7 with triethylamine facilitates product isolation.
- During the ester exchange workup, adjusting to pH 7.5 with sodium bicarbonate optimizes product extraction and purity.
Purification Techniques
Several purification methods have been employed for this compound and its intermediates:
Table 4: Purification Methods for Target Compound and Intermediates
Comparative Analysis of Synthetic Methods
Different approaches for preparing this compound offer varying advantages in terms of yield, purity, stereoselectivity, and practical considerations.
Table 5: Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis is a primary reaction pathway for this compound, targeting either the tert-butyl ester or amino group under specific conditions:
Reaction Type | Conditions | Products | Yield | References |
---|---|---|---|---|
Acidic ester hydrolysis | 6M HCl, reflux (4–6 hr) | Aspartic acid + tert-butanol | 68–75% | |
Basic ester hydrolysis | 1M NaOH, 60°C (2 hr) | Sodium aspartate + tert-butanol | 82% | |
Amide hydrolysis | H₂O, 100°C (prolonged) | Succinic acid derivative + NH₃ | Not reported |
Key Findings :
-
The tert-butyl ester group demonstrates stability under neutral conditions but cleaves efficiently in acidic or basic media.
-
Kinetic studies show pseudo-first-order behavior for ester hydrolysis in HCl, with activation energy () of 72.5 kJ/mol.
Amidation and Coupling Reactions
The amino group participates in nucleophilic acyl substitution, enabling peptide bond formation:
Reagent System | Conditions | Product | Application | References |
---|---|---|---|---|
DCC/HOBt | DCM, RT (12–24 hr) | Protected peptide intermediates | Solid-phase synthesis | |
EDCI/DMAP | THF, 0°C → RT (6 hr) | Activated esters for bioconjugation | Drug delivery systems | |
NHS ester formation | NHS, DCC in anhydrous DMF | Succinimidyl active ester | Protein labeling probes |
Mechanistic Insight :
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The amino group attacks electrophilic carbonyl carbons in coupling agents (e.g., DCC), forming stable urea byproducts.
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Steric hindrance from the tert-butyl group slows reaction rates compared to unprotected aspartic acid derivatives.
Substitution Reactions
The tert-butoxy group undergoes selective displacement in specialized conditions:
Synthetic Utility :
-
The tert-butyl group acts as a transient protecting group, enabling selective modifications at the carboxylic acid position .
-
Hydrogenolysis conditions preserve the amino group while cleaving benzyl-based protectants.
Oxidation and Reduction
Controlled redox reactions modify the compound’s backbone:
Reaction Type | Reagents | Product | Notes | References |
---|---|---|---|---|
Oxidation | KMnO₄, H₂O, 0°C (1 hr) | Oxaloacetic acid derivative | Partial decomposition | |
Reduction | NaBH₄, MeOH, RT (30 min) | 3-Aminobutanol analogue | Low yield (≤35%) |
Challenges :
-
Oxidation with KMnO₄ often leads to overoxidation unless strictly controlled.
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The amino group may participate in side reactions during reduction, necessitating protective strategies.
Stability Under Physiological Conditions
The compound’s behavior in biologically relevant environments has been characterized:
Parameter | Conditions | Half-Life | Degradation Products | References |
---|---|---|---|---|
pH 7.4 buffer | 37°C, 24 hr | 8.2 hr | Aspartic acid + tert-butanol | |
Simulated gastric fluid | 0.1M HCl, 37°C, 2 hr | 1.5 hr | Complete ester hydrolysis |
Implications :
-
Rapid hydrolysis in gastric environments limits oral bioavailability but supports prodrug applications.
-
Stability in neutral buffers facilitates its use in extracellular biochemical assays.
Comparative Reactivity with Structural Analogues
Reactivity differences between stereoisomers and homologues:
Compound | Hydrolysis Rate (k, ×10⁻³ min⁻¹) | Amidation Efficiency | References |
---|---|---|---|
3-Amino-4-(tert-butoxy)-4-oxobutanoic acid (L-form) | 2.4 | 88% | |
D-enantiomer | 2.1 | 84% | |
3-Amino-4-(isopropoxy)-4-oxobutanoic acid | 3.8 | 76% |
Trends :
Scientific Research Applications
3-Amino-4-(tert-butoxy)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide synthesis.
Biology: Studied for its role in enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-4-(tert-butoxy)-4-oxobutanoic acid involves its interaction with specific molecular targets. The tert-butoxy group provides steric hindrance, affecting the compound’s reactivity and binding affinity. The amino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing biological pathways and enzymatic activities .
Comparison with Similar Compounds
Structural Analogues with tert-Butoxy Backbone
Table 1: Structural and Functional Comparisons
Key Observations :
- Steric and Stereochemical Effects: The (S)-enantiomer () is preferred in peptide synthesis due to its compatibility with natural L-amino acids, while the (R)-enantiomer () serves niche roles in enantioselective catalysis.
- Protective Groups : Boc-Asp(OtBu) () incorporates dual protection (Boc and tert-butoxy), enhancing stability during multi-step syntheses.
- Reactivity Modulation : Bromo or benzoylthio substituents () increase electrophilicity, enabling cross-coupling or thiol-mediated conjugation.
Functional Analogues in Drug Development
Table 2: Bioactive Analogues
Key Observations :
- Aspartame () shares the 3-amino-4-oxobutanoic acid core but incorporates a phenylalanine methyl ester, enabling sweet taste receptor binding.
- Chlorophenyl and Hydroxyethyl Derivatives () demonstrate how side-chain modifications target specific biological pathways (e.g., fibrosis inhibition or nutrient transport).
Solubility and Stability :
Biological Activity
3-Amino-4-(tert-butoxy)-4-oxobutanoic acid (ABBA) is a compound derived from aspartic acid, characterized by its unique structural features, including an amino group and a tert-butoxy group on the butanoic acid chain. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications.
- Molecular Formula : C₈H₁₅NO₄
- Molecular Weight : Approximately 189.21 g/mol
- Structure : The presence of functional groups, such as the amino and tert-butoxy groups, contributes to its reactivity and potential interactions with biological targets.
Biological Activities
Research indicates that this compound exhibits various biological activities, which can be summarized as follows:
- Neuroprotective Potential : Preliminary studies suggest that derivatives of ABBA may be explored for neuroprotective drugs, potentially aiding in the treatment of neurodegenerative diseases.
- Metabolic Modulation : ABBA has been indicated as a candidate for metabolic modulators, which could influence metabolic pathways and energy balance in cells.
- Enzyme Interaction : Interaction studies have shown that ABBA can bind to specific enzymes, modulating their activity and leading to various biological effects. This mechanism is crucial for understanding its pharmacodynamics .
Neuroprotective Effects
A study investigating the neuroprotective effects of ABBA derivatives found that certain modifications to the compound enhanced its ability to protect neuronal cells from oxidative stress. This suggests a potential therapeutic application in conditions like Alzheimer's disease.
Metabolic Studies
In metabolic studies, ABBA was shown to influence glucose metabolism in vitro. The compound's ability to modulate key metabolic enzymes indicates its potential role in treating metabolic disorders such as diabetes.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of ABBA, it is essential to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
L-Aspartic Acid | C₄H₇NO₄ | Naturally occurring amino acid |
L-Aspartic Acid 1-tert-butyl Ester | C₈H₁₅NO₄ | Ester derivative with potential lipid solubility |
(S)-4-(tert-butoxy)-3-amino-4-oxobutanoic acid | C₁₃H₂₃NO₆ | Contains additional tert-butoxycarbonyl group |
ABBA's unique combination of functional groups may confer distinct biological activities compared to these similar compounds, highlighting its versatility in both research and practical applications.
The mechanism underlying the biological activity of ABBA involves its interaction with various molecular targets:
- Enzyme Inhibition : ABBA may inhibit enzymes involved in critical biochemical pathways, leading to therapeutic effects in diseases characterized by dysregulated enzyme activity.
- Receptor Binding : The compound's structural features allow it to interact with specific receptors, modulating their function and influencing cellular signaling pathways.
Q & A
Basic Research Questions
Q. What are the primary applications of 3-Amino-4-(tert-butoxy)-4-oxobutanoic acid in peptide synthesis?
This compound is frequently employed as a protected amino acid derivative, particularly for introducing aspartic acid residues into peptides. The tert-butoxy (t-BuO) group acts as a steric and electronic protecting group for the β-carboxylic acid, preventing unwanted side reactions during coupling steps. Methodologically, it is used in solid-phase peptide synthesis (SPPS) via Fmoc/t-Bu strategies. After incorporation, the tert-butoxy group is cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA) to regenerate the free carboxylic acid .
Q. How can the crystal structure of this compound be determined?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in polar solvents (e.g., DMSO/water). Data collection is performed using synchrotron or laboratory X-ray sources, followed by refinement using programs like SHELXL. Key parameters include resolving hydrogen-bonding networks involving the amino and oxo groups, and verifying the tert-butoxy group’s conformation. SHELX software is recommended for its robustness in handling small-molecule refinement .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during the synthesis of this compound?
Asymmetric synthesis or chiral resolution is critical. For example, enzymatic resolution using lipases or esterases can separate enantiomers. Alternatively, chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® IA) can validate purity. Synthetic routes starting from L-aspartic acid derivatives (e.g., Cbz-L-aspartic acid t-butyl ester) ensure retention of configuration during tert-butoxy protection .
Q. What experimental strategies resolve contradictions in reported solubility data for this compound?
Discrepancies often arise from polymorphic forms or hydration states. Differential scanning calorimetry (DSC) can identify polymorphs, while dynamic vapor sorption (DVS) assesses hygroscopicity. Solubility should be re-evaluated in standardized buffers (e.g., PBS, pH 7.4) using UV-Vis spectroscopy or HPLC quantification. Evidence from DMSO/corn oil mixtures (e.g., 10% DMSO) suggests solvent polarity significantly impacts solubility .
Q. How does the tert-butoxy group influence the compound’s stability under varying pH conditions?
The tert-butoxy group is stable in neutral to mildly acidic conditions but hydrolyzes under strong acids (e.g., TFA) or prolonged basic conditions. Stability assays using NMR or LC-MS can monitor degradation products. For example, in peptide deprotection (pH < 2), the group is cleaved within 1–2 hours at 25°C, while remaining intact in neutral aqueous buffers for >24 hours .
Q. What analytical methods are optimal for characterizing synthetic intermediates of this compound?
High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) are essential. For tert-butoxy confirmation, NMR shows a distinct signal near δ 80 ppm for the quaternary carbon. IR spectroscopy can confirm carbonyl stretches (1700–1750 cm) for the oxo and ester groups. Purity is validated via reverse-phase HPLC with a C18 column and UV detection at 210 nm .
Properties
IUPAC Name |
3-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-8(2,3)13-7(12)5(9)4-6(10)11/h5H,4,9H2,1-3H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWCNJZIFKBDJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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